molecular formula C9H13BrN2O B582139 N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine CAS No. 1246034-49-0

N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine

Cat. No.: B582139
CAS No.: 1246034-49-0
M. Wt: 245.12
InChI Key: FQABEWNVZMCLPI-UHFFFAOYSA-N
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Description

N-((5-Bromopyridin-3-yl)methyl)-2-methoxyethanamine (CAS: 1246034-49-0) is a brominated pyridine derivative with a methoxyethylamine side chain. Its molecular formula is C₉H₁₃BrN₂O, and it has a molecular weight of 245.13 g/mol . The compound features a 5-bromopyridin-3-yl moiety linked to a 2-methoxyethylamine group via a methylene bridge.

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-13-3-2-11-5-8-4-9(10)7-12-6-8/h4,6-7,11H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQABEWNVZMCLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734423
Record name N-[(5-Bromopyridin-3-yl)methyl]-2-methoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246034-49-0
Record name N-[(5-Bromopyridin-3-yl)methyl]-2-methoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyethanamine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

N-[(6-Bromo-3-pyridyl)methyl]-2-methoxyethanamine (CAS: 1123837-99-9)
  • Key Difference : Bromine at the 6-position of the pyridine ring instead of 3.
  • Impact : Positional isomerism can alter electronic effects and steric hindrance, affecting reactivity in coupling reactions or binding interactions .
N-[(5-Bromopyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine (CAS: 1333319-64-4)
  • Key Difference : Replacement of the methoxyethyl group with a bulkier 2,2-dimethylpropyl chain.
N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine (CAS: 104290-48-4)
  • Key Difference : Methoxy group replaced by an ethyl group.
  • Impact : Loss of hydrogen-bonding capacity from the methoxy oxygen may reduce solubility and alter metabolic pathways (e.g., resistance to O-dealkylation) .

Functional Group Modifications

N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine (CAS: 1566395-44-5)
  • Key Difference : N-methylation of the ethanamine group.
  • Impact : Introduces branching, which may improve metabolic stability by steric shielding of the amine group .
N-(Cyclopropylmethyl)-2-methoxyethanamine (CAS: 209334-89-4)
  • Key Difference : Pyridine ring replaced by a cyclopropylmethyl group.
  • Impact : Loss of aromaticity reduces π-π stacking interactions, while the cyclopropane ring increases strain and reactivity .

Pharmacological and Metabolic Considerations

  • Metabolism : Compounds with methoxyethylamine groups (e.g., PCMEA, a designer drug analog) undergo cytochrome P450-mediated O-dealkylation to form hydroxy metabolites, a pathway relevant to detoxification and bioactivation .
  • Toxicity : The 2-methoxyethylamine moiety is associated with acute oral toxicity (Category 4) and respiratory irritation (Category 3) in structurally related compounds .

Data Table: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituent Notable Property/Impact
N-((5-Bromopyridin-3-yl)methyl)-2-methoxyethanamine (1246034-49-0) C₉H₁₃BrN₂O 245.13 5-Bromo, methoxyethylamine Balanced solubility and reactivity
N-[(6-Bromo-3-pyridyl)methyl]-2-methoxyethanamine (1123837-99-9) C₉H₁₃BrN₂O 245.13 6-Bromo, methoxyethylamine Altered electronic effects
N-[(5-Bromopyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine (1333319-64-4) C₁₁H₁₇BrN₂ 257.18 5-Bromo, dimethylpropylamine Increased hydrophobicity
N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine (104290-48-4) C₁₀H₁₅BrN₂ 243.15 5-Bromo, ethylamine Reduced hydrogen bonding
N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine (1566395-44-5) C₁₀H₁₅BrN₂O 259.15 6-Bromo, N-methylmethoxyethylamine Enhanced metabolic stability

Biological Activity

N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine is a compound of increasing interest in medicinal chemistry, particularly due to its unique structural features that include a brominated pyridine ring and a methoxyethanamine moiety. This article aims to explore its biological activity, mechanisms of action, and potential applications in various fields.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bromine atom on the pyridine ring can engage in substitution reactions , while the methoxyethanamine group may facilitate interactions with biological systems.

  • Enzyme Interaction : The compound may inhibit or modulate the activity of specific enzymes and receptors, which is crucial for therapeutic applications.
  • Bioavailability : The methoxyethanamine enhances the compound's solubility, allowing for better absorption and interaction within biological systems.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, in vitro assays demonstrated significant inhibitory effects on cancer cell lines:

Concentration (µM)Percent Viable Cells (48h)Percent Viable Cells (72h)
558.48%43.89%
1045.22%23.88%
2021.24%15.05%

The IC50 value was determined to be approximately 8.47±0.18μM8.47\pm 0.18\,\mu M, indicating potent anticancer activity against MCF-7 cell lines, while showing minimal toxicity towards NIH-3T3 cell lines (IC50 = 89.8±1.9μM89.8\pm 1.9\,\mu M) .

Mechanistic Insights

The compound's mechanism as an anticancer agent involves:

  • Inhibition of Angiogenesis : It has been shown to inhibit blood vessel formation in tumor tissues, which is a critical process for tumor growth and metastasis.
  • Binding Affinity : Molecular docking studies suggest strong binding affinities with matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in cancer progression .

Research Applications

This compound serves as a valuable building block in medicinal chemistry for synthesizing novel therapeutic agents. Its applications extend beyond oncology to include:

  • Pharmaceutical Development : Potential use in designing drugs targeting various diseases due to its structural attributes.
  • Material Science : Exploration in creating materials with unique properties for optoelectronic applications.

Case Studies

A notable case study involved the use of this compound in cancer research, where it was tested alongside standard anticancer drugs such as Tamoxifen. Results indicated that this compound exhibited superior growth inhibition at lower concentrations compared to Tamoxifen, suggesting its potential as a more effective therapeutic option .

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